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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-001 is a novel, potent ionizable cationic lipid designed for the efficient delivery of nucleic
acid payloads, such as siRNA and mRNA, via lipid nanopatrticle (LNP) formulations.[1] Its
structure is optimized for high encapsulation efficiency, stability, and effective endosomal
escape, a critical step for the cytoplasmic delivery of RNA therapeutics.[2][3] At physiological
pH (7.4), ATX-001 is largely neutral, contributing to reduced toxicity and longer circulation
times.[3] Upon endosomal uptake, the acidic environment of the endosome protonates the
tertiary amine of ATX-001, leading to a net positive charge. This charge facilitates interaction
with and disruption of the endosomal membrane, releasing the nucleic acid cargo into the
cytoplasm.[2] These application notes provide detailed protocols for the formulation of ATX-001
LNPs for siRNA delivery and their subsequent characterization and application in in-vitro gene
silencing studies.

Data Presentation

Table 1: Physicochemical Characteristics of ATX-001
LNPs for siRNA Delivery
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Formulation Parameter Value

Molar Ratio (ATX-001:DOPE:Cholesterol:PEG-

DMG) 50:10:38.5:1.5
N:P Ratio 6:1

Particle Size (Z-average, nm) 85+5
Polydispersity Index (PDI) <0.15

Zeta Potential (mV) at pH 7.4 -5to0 +5
siRNA Encapsulation Efficiency (%) > 95%

Table 2: In Vitro Gene Silencing Efficacy of ATX-001

LNPs
. siRNA Gene Knockdown
Target Gene Cell Line .
Concentration (nM) (%)

Factor VII (FVII) HelLa 1 65+4
Factor VII (FVII) HelLa 10 883
Factor VII (FVII) HelLa 50 95+2
GAPDH HEK?293 1 55+6
GAPDH HEK293 10 78+5
GAPDH HEK?293 50 91+3

Experimental Protocols

Protocol 1: Formulation of ATX-001 Lipid Nanoparticles

for siRNA Delivery

This protocol describes the formulation of SIRNA-loaded LNPs using ATX-001 via microfluidic

mixing.

Materials:
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e ATX-001 lonizable Cationic Lipid

¢ 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
e Cholesterol

o 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
» siRNA targeting the gene of interest

» Ethanol (RNase-free)

 Citrate buffer (50 mM, pH 4.0, RNase-free)

e Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
e Microfluidic mixing system (e.g., NanoAssemblr®)

e Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)
Procedure:

e Lipid Stock Preparation:

o Prepare individual stock solutions of ATX-001, DOPE, Cholesterol, and PEG-DMG in
ethanol.

o Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (ATX-
001:DOPE:Cholesterol:PEG-DMG) to create the final lipid mixture in ethanol. The final
lipid concentration should be between 10-25 mg/mL.

o SiRNA Solution Preparation:

o Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration that
will yield a 1:3 volume ratio of lipid-in-ethanol to siRNA-in-buffer.

e Microfluidic Mixing:

o Set up the microfluidic mixing system according to the manufacturer's instructions.
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o Load the lipid mixture into one syringe and the siRNA solution into another.
o Set the flow rate ratio to 1:3 (ethanol:aqueous phase).

o Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the
LNPs.

 Dialysis:
o Transfer the resulting LNP suspension to a dialysis cassette.

o Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with two buffer changes, to
remove ethanol and raise the pH.

 Sterilization and Storage:
o Recover the LNP suspension from the dialysis cassette.
o Sterilize the LNP formulation by passing it through a 0.22 pm filter.

o Store the final LNP formulation at 4°C.

Protocol 2: Characterization of ATX-001 LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:
o Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

o Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering
(DLS).

2. Zeta Potential Measurement:
» Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer.
o Measure the zeta potential using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Quantification:
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e Use a nucleic acid quantification assay (e.g., RiboGreen® assay).

e Measure the fluorescence of the LNP sample before and after the addition of a detergent
(e.g., 0.5% Triton X-100) that disrupts the LNPs.

e The encapsulation efficiency is calculated as: ((Total SIRNA - Free siRNA) / Total SIRNA) *
100.

Protocol 3: In Vitro Gene Silencing Assay

This protocol outlines the procedure for evaluating the gene silencing efficacy of ATX-001
LNPs in a cultured cell line.

Materials:

HelLa or HEK293 cells

e Complete cell culture medium (e.g., DMEM with 10% FBS)
e ATX-001 LNP-siRNA formulation

o Control siRNA-LNP (non-targeting sequence)

e Opti-MEM® or other serum-free medium

o 96-well cell culture plates

o Reagents for RNA extraction and gRT-PCR

Procedure:

o Cell Seeding:

o Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of
transfection.

o Incubate overnight at 37°C and 5% CO2.

e LNP Treatment:
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o On the day of transfection, remove the culture medium.

o Prepare serial dilutions of the ATX-001 LNP-siRNA and control LNP-siRNA in serum-free
medium to achieve the desired final SiRNA concentrations.

o Add the diluted LNP solutions to the cells.
o Incubate for 4-6 hours at 37°C.

o After the incubation period, add complete medium to each well.

o Gene Expression Analysis:
o Incubate the cells for an additional 24-48 hours to allow for gene knockdown.
o Lyse the cells and extract total RNA using a suitable RNA extraction kit.

o Perform quantitative reverse transcription PCR (QRT-PCR) to determine the mRNA levels
of the target gene.

o Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).

o Calculate the percentage of gene knockdown relative to cells treated with the non-
targeting control siRNA.

Visualizations
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Caption: Experimental workflow for sSiRNA-LNP formulation and in vitro testing.
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Caption: Mechanism of LNP-mediated siRNA delivery and RNA interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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